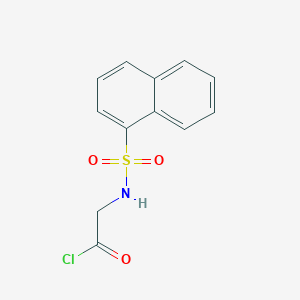
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is an organic compound characterized by its unique structure, which includes an ethyl group, a methyl group, and a tributylsilyl group attached to an octadienol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL typically involves multiple steps:
Formation of the Octadienol Backbone: The starting material, often a simple alkene, undergoes a series of reactions to form the octadienol backbone. This may involve hydroboration-oxidation or other methods to introduce the hydroxyl group.
Introduction of the Ethyl and Methyl Groups: The ethyl and methyl groups are introduced through alkylation reactions. These reactions are typically carried out using strong bases and alkyl halides.
Attachment of the Tributylsilyl Group: The tributylsilyl group is introduced using a silylation reagent, such as tributylsilyl chloride, in the presence of a base like imidazole or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation and chromatography are employed to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds in the octadienol backbone can be reduced to form saturated compounds.
Substitution: The tributylsilyl group can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-one.
Reduction: Formation of 5-Ethyl-2-methyl-3-(tributylsilyl)octane-2-OL.
Substitution: Formation of various substituted octadienol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Materials Science: Potential use in the development of novel materials with unique properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Medicinal Chemistry: Explored for its potential therapeutic applications and as a building block for drug development.
Wirkmechanismus
The mechanism of action of 5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the tributylsilyl group can enhance lipophilicity and membrane permeability. The compound may also participate in redox reactions, influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Ethyl-2-methyl-3-(trimethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triethylsilyl)octa-3,5-dien-2-OL
- 5-Ethyl-2-methyl-3-(triphenylsilyl)octa-3,5-dien-2-OL
Uniqueness
5-Ethyl-2-methyl-3-(tributylsilyl)octa-3,5-dien-2-OL is unique due to the presence of the tributylsilyl group, which imparts distinct steric and electronic properties. This makes it a valuable compound for specific synthetic applications and research studies.
Eigenschaften
CAS-Nummer |
92802-76-1 |
|---|---|
Molekularformel |
C23H46OSi |
Molekulargewicht |
366.7 g/mol |
IUPAC-Name |
5-ethyl-2-methyl-3-tributylsilylocta-3,5-dien-2-ol |
InChI |
InChI=1S/C23H46OSi/c1-8-13-17-25(18-14-9-2,19-15-10-3)22(23(6,7)24)20-21(12-5)16-11-4/h16,20,24H,8-15,17-19H2,1-7H3 |
InChI-Schlüssel |
MCUJCTKCZTYXSW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Si](CCCC)(CCCC)C(=CC(=CCC)CC)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


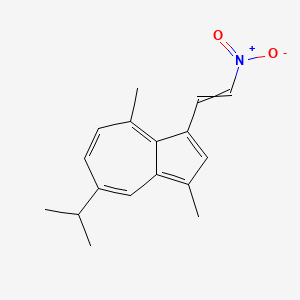
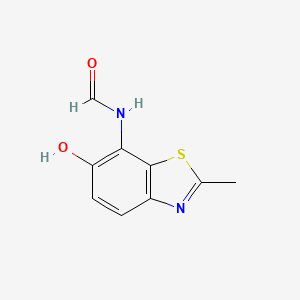
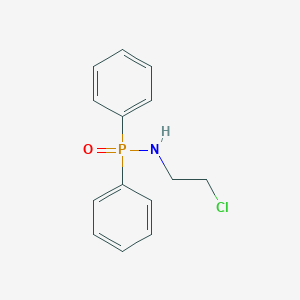

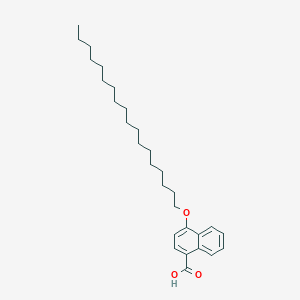
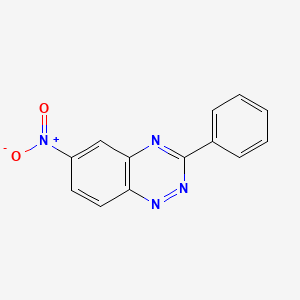
![Dimethyl 2-[(propan-2-yl)sulfanyl]pyrimidin-5-yl phosphate](/img/structure/B14352665.png)
![4-Bromo-3-methyl-5-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352673.png)

![2-Methyl-2,3-dihydro-1H-1lambda~4~-naphtho[1,2-b]thiophen-1-one](/img/structure/B14352683.png)
![5-Methyl-3-({2-[(oxiran-2-yl)methoxy]phenoxy}methyl)-1,2-oxazole](/img/structure/B14352689.png)
![Ethyl 3-[(quinazolin-4-yl)sulfanyl]propanoate](/img/structure/B14352692.png)
![4-(2-Methylbutoxy)phenyl 4-[(pent-4-en-1-yl)oxy]benzoate](/img/structure/B14352698.png)
